![molecular formula C10H15Cl2N3S B13503810 4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride](/img/structure/B13503810.png)
4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole ring with a piperidine moiety, making it a versatile candidate for various biological applications. Its potential as an anticancer, antiviral, and antimicrobial agent has been explored extensively in recent years .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole system . The reaction is usually carried out in a solvent such as benzene, with heating for 2-4 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization and recrystallization steps to obtain the dihydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazo[2,1-b][1,3]thiazole ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazo[2,1-b][1,3]thiazoles, and various substituted derivatives .
Aplicaciones Científicas De Investigación
4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored as an anticancer, antiviral, and antimicrobial agent. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It can modulate signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, leading to inhibition of cell growth and induction of apoptosis
Comparación Con Compuestos Similares
4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride can be compared with other similar compounds, such as:
Levamisole: A well-known imidazo[2,1-b][1,3]thiazole derivative used as an anthelmintic and immunomodulatory agent.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have shown significant anticancer and antimicrobial activities
The uniqueness of this compound lies in its combination of the imidazo[2,1-b][1,3]thiazole ring with a piperidine moiety, which enhances its biological activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H15Cl2N3S |
|---|---|
Peso molecular |
280.22 g/mol |
Nombre IUPAC |
6-piperidin-4-ylimidazo[2,1-b][1,3]thiazole;dihydrochloride |
InChI |
InChI=1S/C10H13N3S.2ClH/c1-3-11-4-2-8(1)9-7-13-5-6-14-10(13)12-9;;/h5-8,11H,1-4H2;2*1H |
Clave InChI |
OLFDIPKRPSBRPA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CN3C=CSC3=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


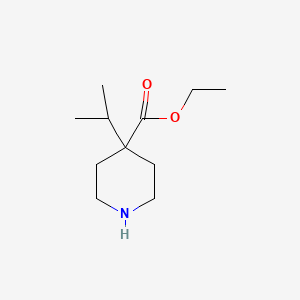


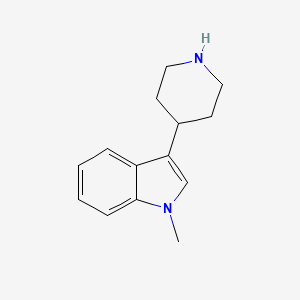

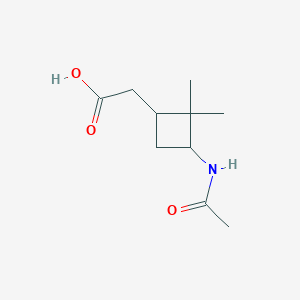
![2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13503783.png)
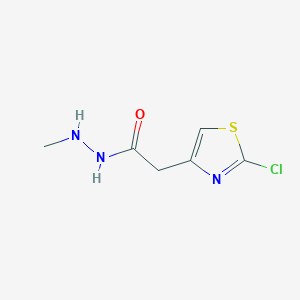
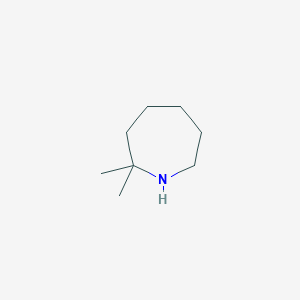
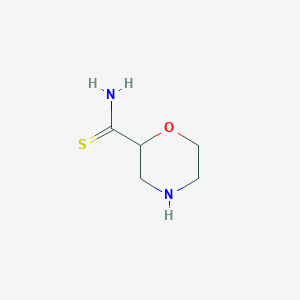
![6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B13503824.png)
amine hydrochloride](/img/structure/B13503830.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13503839.png)
![Tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13503845.png)
